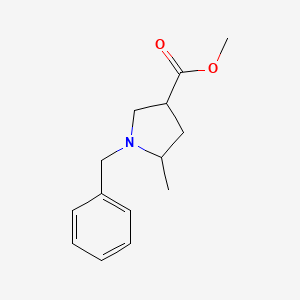
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C13H17NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate typically involves the reaction of 1-benzyl-5-methylpyrrolidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, reducing costs and improving scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction can produce benzyl alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate: This compound is structurally similar but contains a ketone group instead of a methyl group.
1-Benzyl-5-methylpyrrolidine-3-carboxylic acid: The carboxylic acid precursor to the ester.
Methyl 1-benzyl-3-pyrrolidinecarboxylate: Lacks the methyl group at the 5-position.
Uniqueness
Methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate is unique due to the presence of both a benzyl and a methyl group, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different pharmacological properties compared to its analogs.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
methyl 1-benzyl-5-methylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-11-8-13(14(16)17-2)10-15(11)9-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI-Schlüssel |
CLKOYMSWPAKDIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN1CC2=CC=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


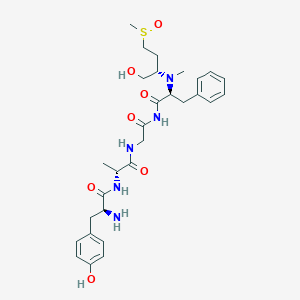
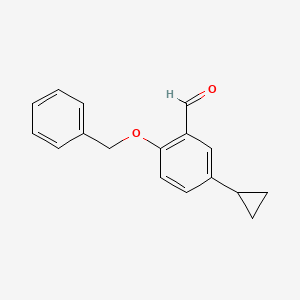
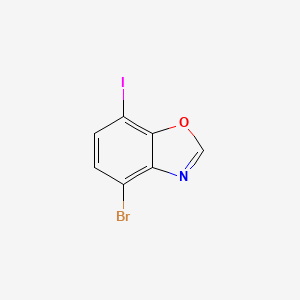
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)
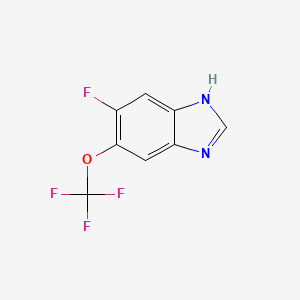
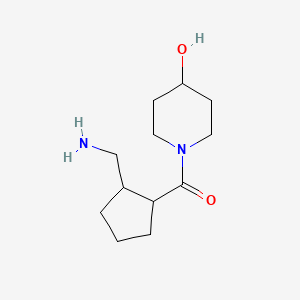
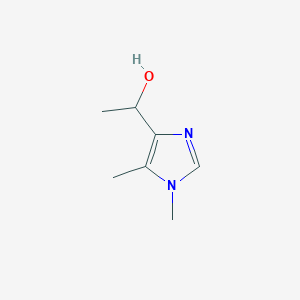
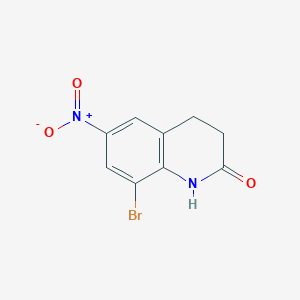
![Sodium [1,1'-biphenyl]-2-sulfonate](/img/structure/B12859821.png)
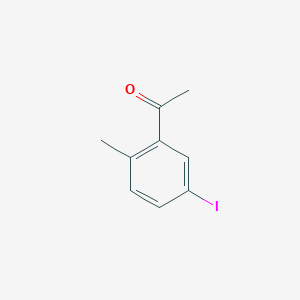
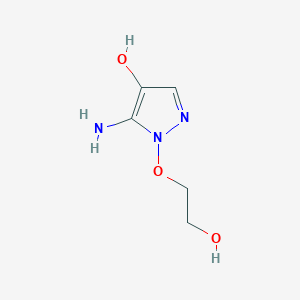
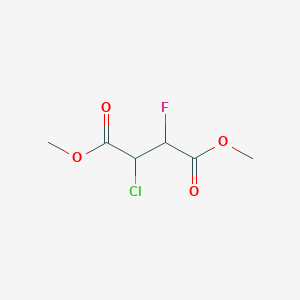
![Ethyl 8-bromo-4-chloro-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12859864.png)
![4-Chloro-2-(methylthio)benzo[d]oxazole](/img/structure/B12859866.png)
